1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
2-methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-15-13(17)16(10-6-3-2-4-7-10)12(14-15)11-8-5-9-18-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYHRGOKRNQCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Cyclization of Thiosemicarbazides
The foundational approach to 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazide precursors under alkaline conditions. For the target compound, thiophene-2-carbohydrazide serves as the starting material, synthesized via hydrazinolysis of methyl thiophene-2-carboxylate. Subsequent reaction with phenyl isothiocyanate in ethanol yields N-phenyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide, which undergoes intramolecular cyclization in 2 M NaOH at 80°C to form 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione. This intermediate is critical for introducing the methyl group at the N1 position.
Regioselective Alkylation at the N1 Position
Methylation of the triazole ring is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 6–8 hours, selectively functionalizing the N1 nitrogen due to its higher nucleophilicity compared to N2 and N4. This step yields the final product, 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, with a reported isolated yield of 78%.
Detailed Synthetic Protocols
Synthesis of Thiophene-2-Carbohydrazide
- Esterification : Thiophene-2-carboxylic acid (10 mmol) is refluxed with methanol (20 mL) and concentrated H2SO4 (0.5 mL) for 4 hours to yield methyl thiophene-2-carboxylate.
- Hydrazinolysis : The ester is treated with 80% hydrazine hydrate (15 mmol) in ethanol under reflux for 6 hours, producing thiophene-2-carbohydrazide as a white crystalline solid (mp 142–144°C).
Formation of Thiosemicarbazide Intermediate
Thiophene-2-carbohydrazide (5 mmol) is reacted with phenyl isothiocyanate (5.5 mmol) in ethanol at 70°C for 3 hours. The product, N-phenyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide, precipitates upon cooling and is recrystallized from ethanol (yield: 86%).
Cyclization to 4-Phenyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazole-3-Thione
The thiosemicarbazide (4 mmol) is stirred in 2 M NaOH (15 mL) at 80°C for 2 hours. Acidification with HCl (pH 3–4) precipitates the triazole-thione, which is filtered and dried (yield: 82%).
N1-Methylation
The triazole-thione (3 mmol) is dissolved in DMF (10 mL), treated with methyl iodide (4 mmol) and K2CO3 (6 mmol), and stirred at 60°C for 8 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) as a pale-yellow solid (yield: 78%).
Mechanistic Insights and Reaction Optimization
Cyclization Kinetics
Density functional theory (DFT) studies reveal that the cyclization step proceeds via a concerted mechanism, with a calculated activation energy of 28.6 kcal/mol. Alkaline conditions deprotonate the thiosemicarbazide, facilitating nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by ring closure.
Regiochemical Control in Methylation
The N1 nitrogen exhibits greater electron density due to resonance stabilization from the thione group, making it the preferred site for alkylation. Substituent effects from the phenyl and thiophene rings further direct methylation to the N1 position, as confirmed by NMR spectroscopy.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
X-Ray Crystallography
Single-crystal analysis confirms the planar triazole-thione core (bond angles: N1–N2–C3 = 112.4°) and dihedral angles of 15.2° between the thiophene and phenyl rings.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiosemicarbazide cyclization | Thiophene-2-carbohydrazide | NaOH, 80°C, 2 hr | 82 | 98 |
| Direct alkylation of triazole | 4-Phenyl-5-(thiophen-2-yl) | CH3I, K2CO3, 60°C | 78 | 97 |
| One-pot synthesis | Thiophene-2-carboxylic acid | POCl3, NH4SCN | 68 | 95 |
Challenges and Limitations
- Regioselectivity : Competing alkylation at N2 or N4 necessitates careful control of stoichiometry and temperature.
- Solubility : Polar aprotic solvents (DMF, DMSO) are required for methylation, complicating large-scale production.
- Byproducts : Over-alkylation or ring-opening byproducts may form if reaction times exceed 10 hours.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibits potent antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects (EC50 values in the low micromolar range) .
- Fungal Activity : In vitro studies have indicated that this compound possesses antifungal activity against species such as Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Mechanistic Insights : Research indicates that the compound may interfere with specific signaling pathways involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Comparative Efficacy
A summary of the biological activities compared to other known compounds is presented in the table below:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-Methyl-4-phenyl-3-(thiophen-2-yl)-triazole | High | Moderate |
| Standard Antibiotics (e.g., Penicillin) | Moderate | None |
| Standard Antifungals (e.g., Amphotericin B) | High | None |
| Cisplatin (Standard Anticancer Drug) | None | High |
Case Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of triazole compounds and tested their antimicrobial efficacy. The results indicated that derivatives containing thiophene moieties exhibited enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Potential
A study focused on the cytotoxic effects of this compound on HepG2 cells revealed that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its combined triazole and thiophene rings, which confer distinct chemical and biological properties
Biological Activity
1-Methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 1022482-46-7) is a compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various methods have been reported for synthesizing triazole derivatives, often yielding high purity and good yields. Characterization techniques such as NMR and IR spectroscopy confirm the identity and purity of the synthesized compounds.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various fungal strains. A study reported that compounds with thiophene substitutions demonstrated enhanced antifungal activity compared to their non-thiophene counterparts .
Antibacterial Activity
The antibacterial potential of triazole derivatives is well-documented. In vitro studies have shown that this compound exhibits activity against several Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro assays using various cancer cell lines (e.g., HePG2 for liver cancer and MCF7 for breast cancer) revealed that it can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for these activities are critical for assessing the compound's potency .
Comparative Biological Activity Table
| Biological Activity | Test Organisms | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida spp. | 25 | |
| Antibacterial | E. coli | 30 | |
| Anticancer | HePG2 | 40 | |
| MCF7 | 35 |
Case Studies
- Antifungal Study : A study conducted by researchers demonstrated that triazole derivatives with thiophene moieties exhibited a significant zone of inhibition against Candida albicans compared to standard antifungal agents.
- Anticancer Research : In a comparative study on various triazole derivatives, this compound showed promising results in reducing cell viability in MCF7 breast cancer cells by approximately 60% at an IC50 of 35 µM .
Q & A
(Basic) How can the synthesis of this triazole-thione derivative be optimized to improve yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent choice, temperature, and catalysts. For example:
- Solvent Selection: Ethanol or methanol is preferred for recrystallization, as shown in yields of 66–81% in derivatives with similar backbones .
- Reaction Time: Extended reflux (4–5 hours) enhances cyclization efficiency, critical for triazole ring formation .
- Reducing Agents: Sodium borohydride (NaBH₄) in ethanol improves reduction steps, achieving >80% yield in analogous compounds .
Key Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol (1:2) | ~70% Efficiency |
| Reflux Time | 4–5 hours | 15–20% Increase |
(Basic) What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- IR Spectroscopy: Detect characteristic peaks for thione (C=S, ~1200 cm⁻¹) and triazole rings (C=N, ~1600 cm⁻¹) .
- ¹H-NMR: Identify methyl groups (δ 2.5–3.0 ppm) and thiophene protons (δ 7.0–7.5 ppm) .
- HPLC: Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .
(Advanced) How can contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
Address discrepancies via:
- Dose-Response Studies: Establish EC₅₀ values across cell lines (e.g., IC₅₀ ranges of 10–50 μM in antitumor assays) .
- Mechanistic Profiling: Use enzymatic assays (e.g., 5-lipoxygenase inhibition) to differentiate target-specific effects .
- Computational Validation: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ to validate binding modes .
(Advanced) What is the role of substituents (e.g., thiophene, phenyl groups) in modulating bioactivity?
Methodological Answer:
Substituent effects are probed via:
- Structure-Activity Relationship (SAR): Thiophene enhances π-π stacking with biological targets, increasing antifungal potency by 2–3× compared to furan analogs .
- Electron-Withdrawing Groups: Fluorine or nitro substituents improve metabolic stability but may reduce solubility .
- DFT Calculations: Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict reactivity and binding affinity .
(Advanced) Which computational tools are effective for predicting bioactivity and toxicity?
Methodological Answer:
- Pass Online®: Predicts biological activity spectra (e.g., 75% accuracy for antimicrobial targets) .
- SwissADME: Evaluates pharmacokinetic properties (e.g., LogP ~2.5 for optimal membrane permeability) .
- ProTox-II: Assesses toxicity (e.g., LD₅₀ > 500 mg/kg in rodent models) .
(Basic) How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Decomposition >150°C (TGA data), requiring storage at 4°C .
- pH Stability: Stable at pH 5–7 (HPLC monitoring over 72 hours); degradation occurs in alkaline conditions (pH >9) via thione hydrolysis .
(Advanced) What mechanistic insights exist for key reactions (e.g., cyclization, substitution)?
Methodological Answer:
- Cyclization: Proceeds via nucleophilic attack of thiol on carbonyl, followed by dehydration (kinetic studies show Eₐ ~50 kJ/mol) .
- Substitution Reactions: Arylidene-amino groups undergo SN2 mechanisms, with rate constants (k) ~10⁻³ s⁻¹ in ethanol .
Key Insight: Isotopic labeling (¹⁵N) tracks nitrogen migration during triazole formation .
(Basic) How can regioselectivity be controlled during triazole ring formation?
Methodological Answer:
- Temperature Control: Lower temps (0–5°C) favor 1,2,4-triazole over 1,3,4-isomers .
- Catalysts: Cu(I) catalysts enhance regioselectivity (90% 1,2,4-product vs. 60% without catalysts) .
(Advanced) Are there synergistic effects when combining this triazole-thione with other pharmacophores?
Methodological Answer:
- Combinatorial Synthesis: Hybrids with thiadiazole (e.g., 5-((1,3,4-thiadiazole-2-yl)methyl) show 2× higher antitumor activity .
- Bioassays: Checkerboard assays (FIC index <0.5) reveal synergy with fluconazole against resistant Candida .
(Advanced) How to address discrepancies in cytotoxicity across cell lines?
Methodological Answer:
- Cell Line Variability: Test in multiple lines (e.g., HepG2 vs. MCF-7) with standardized MTT protocols (IC₅₀ variability ±15%) .
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) distinguishes necrosis from programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
